(2E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid hydrochloride
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Overview
Description
(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride is a chemical compound with the molecular formula C9H17ClN2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride typically involves the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form piperazine derivatives.
Aza-Michael addition: This reaction involves the addition of diamines to sulfonium salts, leading to the formation of piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of cost-effective and scalable synthetic routes that can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substituting agents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may lead to the formation of alcohols.
Scientific Research Applications
(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and functions, ultimately resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride: This compound has a similar piperazine structure and is used in organic synthesis.
Piperazine derivatives: These compounds share the piperazine core structure and have various biological and pharmaceutical applications.
Uniqueness
(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride is unique due to its specific chemical structure, which allows it to interact with different molecular targets and pathways compared to other piperazine derivatives. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C9H17ClN2O2 |
---|---|
Molecular Weight |
220.69 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)but-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-10-5-7-11(8-6-10)4-2-3-9(12)13;/h2-3H,4-8H2,1H3,(H,12,13);1H |
InChI Key |
BBIQRJIBVXQRPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC=CC(=O)O.Cl |
Origin of Product |
United States |
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